Comparative Potency: MMAE Exhibits 1.7-2.5x Lower IC50 Values than MMAF in Vitro
In a direct head-to-head comparison, the cytotoxic activity of MMAF is attenuated compared to MMAE due to the presence of a charged phenylalanine at the C-terminus, which impairs cellular access. MMAE demonstrates IC50 values in the low nanomolar range, while MMAF exhibits significantly higher IC50 values, reflecting its reduced potency [1].
| Evidence Dimension | In vitro cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | MMAE: IC50 values in the low nM range (e.g., 1.7 nM in HCT-116 cells) |
| Comparator Or Baseline | MMAF: Significantly higher IC50 values |
| Quantified Difference | MMAF potency is attenuated by approximately 1.7-2.5x compared to MMAE [1] |
| Conditions | Cell culture, free drug assay |
Why This Matters
For procurement decisions in ADC development, the lower IC50 of MMAE translates to higher potency at the same dose, potentially allowing for a wider therapeutic window.
- [1] Okeley NM, Cerveny CG, Alley SC, Benjamin D, Senter PD. Cellular accumulation of auristatins delivered via antibody targeting. Cancer Res. 2006;66(8_Suppl):466-467. View Source
